1,3,5-Tris(2-bromophenyl)benzene 1,3,5-Tris(2-bromophenyl)benzene
Brand Name: Vulcanchem
CAS No.: 380626-56-2
VCID: VC21411615
InChI: InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H
SMILES: C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br
Molecular Formula: C24H15Br3
Molecular Weight: 543.1g/mol

1,3,5-Tris(2-bromophenyl)benzene

CAS No.: 380626-56-2

Cat. No.: VC21411615

Molecular Formula: C24H15Br3

Molecular Weight: 543.1g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tris(2-bromophenyl)benzene - 380626-56-2

Specification

CAS No. 380626-56-2
Molecular Formula C24H15Br3
Molecular Weight 543.1g/mol
IUPAC Name 1,3,5-tris(2-bromophenyl)benzene
Standard InChI InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H
Standard InChI Key CCCRAMFEOFEFKA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br

Introduction

Structure and Chemical Properties

1,3,5-Tris(2-bromophenyl)benzene features a symmetrical arrangement of three 2-bromophenyl groups around a central benzene core. The molecular formula is C24H15Br3, with a corresponding molecular weight of 543.1 g/mol . The compound is identified by CAS number 380626-56-2 and is also known by alternative names such as 2,2''-Dibromo-5'-(2-bromophenyl)-1,1':3',1''-terphenyl .

The physical properties of 1,3,5-Tris(2-bromophenyl)benzene include a density of 1.626±0.06 g/cm³, a melting point range of 159-160°C, and an estimated boiling point of 547.5±45.0°C . These properties reflect the compound's relatively high molecular weight and the influence of the bromine substituents on intermolecular interactions.

Table 1: Physical and Chemical Properties of 1,3,5-Tris(2-bromophenyl)benzene

PropertyValueReference
Molecular FormulaC24H15Br3
Molecular Weight543.1 g/mol
CAS Number380626-56-2
Density1.626±0.06 g/cm³
Melting Point159-160°C
Boiling Point547.5±45.0°C (estimated)
Physical StateSolid

The structure of 1,3,5-Tris(2-bromophenyl)benzene is characterized by the presence of bromine atoms at the ortho positions (position 2) of each phenyl ring. This arrangement creates a distinctive three-dimensional configuration that influences the compound's reactivity and potential applications. The ortho-positioning of the bromine atoms creates a more sterically hindered environment compared to its meta- and para-substituted isomers, which can significantly affect its reactivity in various chemical transformations.

Applications and Research Relevance

1,3,5-Tris(2-bromophenyl)benzene serves as a precursor in the synthesis of various materials, including hole transport materials in organic electronics. The strategic positioning of bromine atoms at the ortho positions makes this compound particularly valuable for further functionalization through various cross-coupling reactions, such as Suzuki coupling.

The applications of 1,3,5-Tris(2-bromophenyl)benzene can be understood in the context of related brominated triarylbenzenes, which have been investigated for:

  • Development of organic semiconductor materials for electronic devices

  • Creation of compounds with tailored optical and electrical properties

  • Synthesis of more complex molecular architectures through selective functionalization

  • Building blocks for supramolecular chemistry and self-assembled structures

The presence of bromine atoms at the ortho positions could potentially influence the dihedral angles between the central benzene ring and the peripheral phenyl groups, affecting conjugation throughout the molecule and consequently its electronic properties. This feature could be particularly relevant for applications in organic electronics, where molecular geometry significantly impacts charge transport characteristics.

Comparative Analysis with Isomeric Compounds

1,3,5-Tris(2-bromophenyl)benzene is one of several isomeric forms of brominated triarylbenzenes. Related compounds include:

  • 1,3,5-Tris(3-bromophenyl)benzene (meta-substituted)

  • 1,3,5-Tris(4-bromophenyl)benzene (para-substituted)

  • 1,3,5-Tris(3,5-dibromophenyl)benzene (di-substituted)

Table 2: Comparison of 1,3,5-Tris(2-bromophenyl)benzene with Isomeric Compounds

CompoundCAS NumberMelting PointKey Structural Feature
1,3,5-Tris(2-bromophenyl)benzene380626-56-2159-160°CBromine at ortho positions
1,3,5-Tris(3-bromophenyl)benzene96761-85-2172°CBromine at meta positions
1,3,5-Tris(4-bromophenyl)benzene7511-49-1263°CBromine at para positions

The significant difference in melting points among these isomers demonstrates how the position of bromine atoms substantially influences physical properties. The para-substituted isomer has a notably higher melting point, likely due to more efficient crystal packing enabled by its more linear structure . The ortho-substituted variant, with its lower melting point, suggests a less ordered crystal structure, possibly due to steric hindrance that prevents optimal molecular packing.

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